Nvp-aew541

IGF-1R inhibition InsR selectivity Cellular autophosphorylation

Researchers requiring precise IGF-1R inhibition often face signal distortion from insulin receptor crosstalk. NVP-AEW541 solves this with validated 27-fold cellular selectivity (IGF-1R IC50=86 nM; InsR IC50=2.3 μM). - ATP-competitive pyrrolo[2,3-d]pyrimidine; induces G1/S arrest - Orally bioavailable; established xenograft protocols (20-50 mg/kg BID) - Clean off-target profile: >10 μM vs EGFR, PDGFR, c-Kit, Bcr-Abl

Molecular Formula C27H29N5O
Molecular Weight 439.6 g/mol
CAS No. 475489-16-8
Cat. No. B3029008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp-aew541
CAS475489-16-8
SynonymsNVP-AEW541
Molecular FormulaC27H29N5O
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)
InChIKeyAECDBHGVIIRMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVP-AEW541 Baseline Profile


NVP-AEW541 (AEW541) is a pyrrolo[2,3-d]pyrimidine-derived, ATP-competitive, and orally bioavailable small-molecule kinase inhibitor targeting the insulin-like growth factor-I receptor (IGF-1R/IGF-IR) [1][2]. It exhibits nanomolar potency against IGF-1R autophosphorylation in cellular assays (IC50 = 0.086 μM) and demonstrates a 27-fold selectivity window over the structurally related insulin receptor (InsR, IC50 = 2.3 μM) [1][2]. As a well-validated chemical probe and preclinical tool compound, NVP-AEW541 is widely used to interrogate IGF-1R-mediated signaling in oncology research [2].

Why NVP-AEW541 Cannot Be Substituted


The IGF-1R inhibitor landscape includes diverse chemotypes with distinct selectivity fingerprints, cellular pharmacodynamics, and in vivo bioavailability profiles. Critical parameters such as the IGF-1R:InsR selectivity ratio differ substantially across tool compounds—ranging from ~10-fold (OSI-906) to ~27-fold (NVP-AEW541) [1]. Moreover, the mechanism of target modulation varies: NVP-AEW541 is an ATP-competitive kinase inhibitor that arrests cells at G1/S, whereas picropodophyllin (PPP) acts via non-ATP-competitive mechanisms and induces G2/M arrest [2]. Off-target kinase engagement also diverges meaningfully; NVP-AEW541 demonstrates cellular selectivity (>10 μM) against EGFR, PDGFR, c-Kit, and Bcr-Abl, while many dual IGF-1R/InsR inhibitors exhibit distinct ancillary kinase inhibition profiles [3]. These compound-specific differences in selectivity, mechanism, and pharmacokinetic behavior preclude simple interchangeability without compromising experimental reproducibility and mechanistic interpretation.

NVP-AEW541 Differentiation Evidence


IGF-1R Cellular Potency and InsR Selectivity

In cellular autophosphorylation assays using intact cells expressing native receptors, NVP-AEW541 achieves an IGF-1R IC50 of 86 nM with a 27-fold selectivity window over InsR (IC50 = 2.3 μM) [1][2]. This cellular selectivity ratio exceeds that of the Novartis predecessor compound NVP-ADW742 (~15-fold) and the clinically evaluated OSI-906 (~10-fold), establishing NVP-AEW541 as the tool compound with the largest IGF-1R:InsR selectivity margin among well-characterized ATP-competitive IGF-1R kinase inhibitors [1][3]. This enhanced discrimination is particularly relevant for experiments where confounding InsR-mediated metabolic signaling must be minimized.

IGF-1R inhibition InsR selectivity Cellular autophosphorylation

Kinase Selectivity Profile

NVP-AEW541 was profiled against a panel of receptor and non-receptor tyrosine kinases in cellular assays. It demonstrates excellent selectivity, with IC50 values exceeding 5 μM against EGFR (>10 μM), PDGFR (>10 μM), c-Kit (>5 μM), and Bcr-Abl (>10 μM) [1]. This clean selectivity profile contrasts with dual or multi-kinase IGF-1R inhibitors (e.g., BMS-754807, which also inhibits Met, TrkA/B, and Aurora kinases at sub-micromolar concentrations [2]) and supports NVP-AEW541's utility as a specific chemical probe for dissecting IGF-1R-dependent phenotypes without confounding off-target kinase contributions.

Kinase selectivity Off-target profiling Chemical probe qualification

Oral Bioavailability and Xenograft Efficacy

NVP-AEW541 is orally bioavailable and demonstrates robust, dose-dependent inhibition of IGF-1R signaling and tumor growth in vivo. In the NWT-21 murine fibrosarcoma xenograft model, twice-daily oral administration at 20, 30, or 50 mg/kg resulted in significant tumor volume reduction and abrogation of both basal and IGF-I-induced receptor, PKB, and MAPK phosphorylation [1][2]. This in vivo efficacy profile, combined with the compound's oral route of administration, distinguishes NVP-AEW541 from many early IGF-1R tool compounds that required parenteral delivery or lacked validated in vivo activity. Additionally, efficacy has been independently confirmed in neuroblastoma (HTLA-230 and SK-N-BE2c) xenografts, where 50 mg/kg twice-daily dosing caused statistically significant tumor shrinkage (P=0.0156 and P=0.0111, respectively) [3].

Oral bioavailability In vivo efficacy Xenograft IGF-1R-driven tumors

Comparative Cytotoxicity in Sarcoma and Adenocarcinoma

In a head-to-head MTT cytotoxicity assay (72-hour exposure) across myxoid liposarcoma (MLS402-91, MLS1765-92) and Ewing's sarcoma (A673) cell lines, NVP-AEW541 exhibited IC50 values of 1.16 μM, 1.35 μM, and 0.70 μM, respectively [1]. In the same study, BMS-754807 demonstrated greater potency (IC50s: 0.36 μM, 0.50 μM, 0.21 μM), while picropodophyllin (PPP) showed intermediate activity (IC50s: 0.66 μM, 0.75 μM, 0.57 μM). Importantly, NVP-AEW541's distinct selectivity fingerprint and mechanism of action may offer advantages in specific cellular contexts despite its lower potency in this assay. This dataset provides a direct quantitative comparator baseline for researchers selecting among IGF-1R inhibitors based on potency in sarcoma models.

Cytotoxicity Sarcoma Pancreatic cancer Comparative pharmacology

G1/S vs. G2/M Arrest in Wilms Tumor Cells

In Wilms tumor cells (WiT49, STA2A), both NVP-AEW541 and picropodophyllin (PPP) inhibited cell viability with IC50 values of 0.6-1.0 μM and 0.3-0.4 μM, respectively [1]. However, mechanistic dissection revealed a critical divergence: NVP-AEW541 treatment resulted in cell cycle arrest at the G1/S checkpoint and subsequent apoptosis, mirroring the phenotype observed with IGF1R-specific siRNA knockdown [1]. In contrast, PPP induced a profound arrest in the G2/M phase, indicating a distinct mode of action beyond IGF-1R inhibition alone. This differential cell cycle effect has profound implications for combination therapy design and interpretation of downstream signaling analyses.

Cell cycle Apoptosis Wilms tumor Mechanism of action

IGF2-Induced pAKT Inhibition

In triple-negative breast cancer (TNBC) cell cultures, both NVP-AEW541 and BMS-754807 were evaluated for their ability to inhibit IGF2-induced downstream signaling [1]. Following serum starvation, cells were pre-incubated with either inhibitor for 1 hour, then stimulated with IGF2 (100 ng/mL). Western immunoblot analysis demonstrated that both compounds effectively reduced pAKT levels, confirming on-target IGF-1R/InsR pathway engagement [1]. While both inhibitors showed comparable qualitative suppression of pAKT, the study did not report quantitative IC50 values for this endpoint. Nevertheless, this functional evidence confirms that NVP-AEW541 achieves the expected pharmacodynamic effect in a relevant cellular model system, consistent with its primary pharmacology.

pAKT inhibition TNBC IGF2 signaling Western blot

NVP-AEW541 Application Scenarios


IGF-1R vs. InsR Signaling Discrimination

NVP-AEW541's 27-fold cellular selectivity for IGF-1R over InsR [1] makes it the preferred ATP-competitive tool compound for experiments where confounding InsR-mediated metabolic signaling (e.g., glucose uptake, hepatic gluconeogenesis) must be minimized. This is particularly critical in in vivo metabolic studies or in cellular models where insulin receptor crosstalk could confound phenotypic interpretation. The ~1.8× to 2.7× selectivity advantage over NVP-ADW742 and OSI-906 provides a meaningful experimental margin.

Oral In Vivo Efficacy Models

For researchers designing in vivo pharmacodynamic or tumor growth inhibition studies, NVP-AEW541 offers validated oral bioavailability and reproducible efficacy in multiple xenograft models including NWT-21 fibrosarcoma [1] and neuroblastoma (HTLA-230, SK-N-BE2c) [2]. Dosing regimens of 20-50 mg/kg BID by oral gavage are well-documented, enabling straightforward protocol adoption and cross-study comparability.

Phenocopy of Genetic IGF-1R Ablation

In Wilms tumor and related cellular models, NVP-AEW541 treatment induces G1/S cell cycle arrest, phenocopying the effect of IGF1R-specific siRNA knockdown [1]. This mechanistic fidelity distinguishes NVP-AEW541 from picropodophyllin (PPP), which induces G2/M arrest through alternative mechanisms. Researchers seeking a small-molecule tool that faithfully recapitulates genetic target suppression should select NVP-AEW541 for cell cycle and apoptosis studies.

Clean Off-Target Kinase Profile

NVP-AEW541's demonstrated cellular selectivity against EGFR, PDGFR, c-Kit, and Bcr-Abl (all >5-10 μM) [1] meets established chemical probe criteria for specific target engagement studies. This clean profile supports confident attribution of observed phenotypes to IGF-1R inhibition and enhances reproducibility in target validation and pathway dissection experiments, particularly when compared to multi-kinase IGF-1R inhibitors with broader off-target activity.

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